molecular formula C8H15NO3 B3365699 Methyl 2-hydroxy-2-(piperidin-4-yl)acetate CAS No. 1258640-13-9

Methyl 2-hydroxy-2-(piperidin-4-yl)acetate

Cat. No.: B3365699
CAS No.: 1258640-13-9
M. Wt: 173.21
InChI Key: WPXBGWQJHVMQQG-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(piperidin-4-yl)acetate is a chemical compound with the molecular formula C8H15NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-2-(piperidin-4-yl)acetate typically involves the reaction of piperidine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of piperidine attacks the carbon atom of methyl chloroacetate, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(piperidin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.

Major Products

    Oxidation: Formation of methyl 2-oxo-2-(piperidin-4-yl)acetate.

    Reduction: Formation of methyl 2-hydroxy-2-(piperidin-4-yl)ethanol.

    Substitution: Formation of methyl 2-chloro-2-(piperidin-4-yl)acetate.

Scientific Research Applications

Methyl 2-hydroxy-2-(piperidin-4-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(piperidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-2-(pyrrolidin-4-yl)acetate: Similar structure but with a five-membered ring.

    Methyl 2-hydroxy-2-(morpholin-4-yl)acetate: Similar structure but with a morpholine ring.

    Methyl 2-hydroxy-2-(piperazin-4-yl)acetate: Similar structure but with a piperazine ring.

Uniqueness

Methyl 2-hydroxy-2-(piperidin-4-yl)acetate is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in the study of specific biochemical pathways.

Properties

IUPAC Name

methyl 2-hydroxy-2-piperidin-4-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-12-8(11)7(10)6-2-4-9-5-3-6/h6-7,9-10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXBGWQJHVMQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCNCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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